(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine CAS number
(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine CAS number
An In-depth Technical Guide to (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine
Introduction: Unveiling a Versatile Chiral Ligand
(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine, identified by the CAS Number 53152-68-4 , is a C2-symmetric chiral diamine that has garnered significant attention within the scientific community.[1][2][3] Its rigid cyclohexane backbone, combined with the stereochemically defined diamine functionalities, makes it a powerful tool in asymmetric synthesis and materials science. This guide provides an in-depth exploration of its properties, synthesis, and diverse applications, offering valuable insights for researchers, chemists, and professionals in drug development. Unlike its less substituted parent compounds, the fully methylated nature of this diamine offers unique steric and electronic properties, enhancing its utility as a ligand in catalysis and as a sophisticated building block for complex molecular architectures.[1][4]
Core Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key characteristics of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53152-68-4 | [1][2][3] |
| Molecular Formula | C₁₀H₂₂N₂ | [1][2][3] |
| Molecular Weight | 170.30 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥95% - 99% (Chiral HPLC) | [1][2] |
| Boiling Point | ~216.8 °C at 760 mmHg | [2] |
| Density | ~0.89 g/cm³ | [2] |
| InChI Key | DVDGHRQOLYEZAE-UWVGGRQHSA-N | [2] |
| Canonical SMILES | CN(C)[C@H]1CCCC[C@@H]1N(C)C | [2] |
| Storage | Room temperature, under inert gas, protected from light | [1] |
Strategic Synthesis: From Diamine to Potent Ligand
The synthesis of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine typically originates from its parent compound, (1S,2S)-1,2-diaminocyclohexane. The objective is the exhaustive methylation of both primary amine groups. The most common and efficient laboratory-scale method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde as the methylation reagents. This procedure is favored for its high yield, operational simplicity, and the avoidance of quaternary ammonium salt byproducts, which can be a challenge with other alkylating agents.
Workflow for Eschweiler-Clarke Methylation
Caption: Synthesis workflow for the exhaustive methylation of (1S,2S)-1,2-diaminocyclohexane.
Detailed Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (1S,2S)-1,2-diaminocyclohexane (1.0 equiv).
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Reagent Addition: Add formic acid (8.0 equiv.) followed by a 37% aqueous solution of formaldehyde (8.0 equiv.). The addition may be exothermic and should be done cautiously.
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Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and intermediates.
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Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully basify it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >12. This step is highly exothermic and should be performed in an ice bath.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude oil is typically purified by vacuum distillation to yield the final product, (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine, as a colorless to light yellow liquid.
Core Applications in Research and Development
The unique structural and electronic properties of this chiral diamine make it a valuable asset in several high-stakes research areas.
Asymmetric Catalysis
The primary application of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine is as a chiral ligand in asymmetric catalysis.[1][4] When complexed with transition metals (e.g., Ruthenium, Rhodium, Copper, Lithium), it creates a chiral environment that can direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. This is critical in the synthesis of fine chemicals and pharmaceuticals, where a single enantiomer often possesses the desired biological activity. Its tetramethyl groups provide a well-defined steric pocket that enhances enantioselectivity in reactions such as hydrogenations, C-C bond formations, and cyclopropanations.
Pharmaceutical Development
In the pharmaceutical industry, achieving enantiomerically pure compounds is paramount.[1][4] This diamine serves as a key chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). Furthermore, its properties can be leveraged in drug formulation to improve the solubility and bioavailability of certain APIs, thereby enhancing their therapeutic effectiveness.[1]
Polymer Chemistry and Materials Science
The compound is also utilized in the development of advanced polymers.[1][4] It can act as a curing agent for epoxy resins or as a monomer in the synthesis of specialty polyamides or polyurethanes. Its incorporation into a polymer backbone can introduce chirality and improve material properties such as thermal stability and mechanical strength, making it crucial for manufacturing durable, high-performance materials.[1]
Exemplary Protocol: Application as a Ligand
To illustrate its utility, the following is a generalized workflow for employing (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine as a ligand in a metal-catalyzed asymmetric reaction.
Logical Flow for a Catalytic Experiment
Caption: Generalized workflow for an asymmetric catalytic reaction using the title ligand.
Safety, Handling, and Storage
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from direct light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
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Hazards: The compound is considered a flammable liquid and vapor. It may cause skin and eye irritation.[3]
Conclusion
(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine is a cornerstone chiral auxiliary for the modern synthetic chemist. Its robust synthesis, well-defined stereochemistry, and demonstrated efficacy in catalysis and materials science underscore its importance. For researchers and drug development professionals, a comprehensive understanding of this molecule's properties and applications opens the door to innovation in creating enantiomerically pure molecules and advanced materials.
References
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(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine - LookChem. [Link]
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(1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine - PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. [Link]
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trans-1,2-Diaminocyclohexane - Wikipedia. [Link]
Figure 1. Benchmark reaction: Asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
